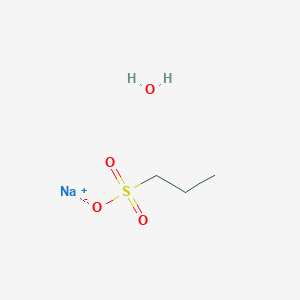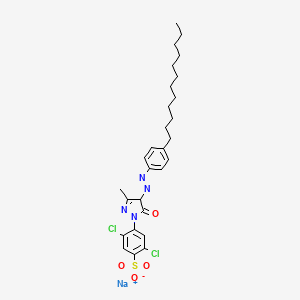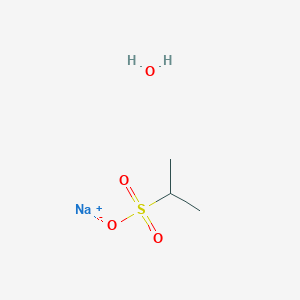![molecular formula C36H63O29P B1593249 [2-[6-[5-[[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate CAS No. 68130-14-3](/img/structure/B1593249.png)
[2-[6-[5-[[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[6-[5-[[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate is a chemically modified starch that combines the properties of both phosphate and acetate groups. This compound is formed through the esterification of starch with acetic anhydride and sodium trimetaphosphate or phosphorus oxychloride . The modification enhances the functional properties of starch, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of starch, hydrogen phosphate acetate involves the esterification of starch with acetic anhydride and sodium trimetaphosphate or phosphorus oxychloride . The reaction typically occurs under controlled conditions to ensure the desired degree of substitution (DS). The process can be carried out using either a semi-dry method or a slurry method .
Semi-Dry Method: In this method, starch is mixed with a limited amount of water and the esterifying agents. The mixture is then heated to facilitate the reaction.
Slurry Method: In this method, starch is suspended in water, and the esterifying agents are added. The reaction is carried out under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of starch, hydrogen phosphate acetate involves large-scale esterification processes. The reaction conditions, such as temperature, pH, and catalyst concentration, are optimized to achieve high efficiency and yield . The product is then purified and dried for commercial use.
Chemical Reactions Analysis
Types of Reactions
[2-[6-[5-[[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Esterification: Acetic anhydride, sodium trimetaphosphate, or phosphorus oxychloride under controlled temperature and pH.
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Major Products Formed
Esterification: This compound with varying degrees of substitution.
Hydrolysis: Acetic acid, phosphoric acid, and partially hydrolyzed starch.
Oxidation: Oxidized starch derivatives with enhanced functional properties.
Scientific Research Applications
[2-[6-[5-[[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of starch, hydrogen phosphate acetate involves the interaction of its functional groups with various molecular targets. The phosphate groups enhance the hydrophilicity and binding capacity of the starch, while the acetate groups improve its solubility and stability . These modifications allow the compound to interact with proteins, enzymes, and other biomolecules, facilitating its use in various applications .
Comparison with Similar Compounds
[2-[6-[5-[[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate is unique due to the combination of phosphate and acetate groups. Similar compounds include:
Starch acetate: Modified with only acetate groups, primarily used for its solubility and film-forming properties.
Starch phosphate: Modified with only phosphate groups, known for its enhanced binding capacity and stability.
Hydroxypropyl starch: Modified with hydroxypropyl groups, used for its improved viscosity and stability.
Compared to these compounds, starch, hydrogen phosphate acetate offers a unique combination of properties, making it versatile for various applications.
Properties
CAS No. |
68130-14-3 |
|---|---|
Molecular Formula |
C36H63O29P |
Molecular Weight |
990.8 g/mol |
IUPAC Name |
[2-[6-[5-[[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-hydroxyphosphoryl]oxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C36H63O29P/c1-11-26(64-66(50,51)65-31-16(9-40)58-33(54-5)21(45)20(31)44)24(48)29(15(8-39)56-11)62-35-23(47)19(43)30(63-36-32(57-12(2)41)25(49)28(53-4)14(7-38)60-36)17(61-35)10-55-34-22(46)18(42)27(52-3)13(6-37)59-34/h11,13-40,42-49H,6-10H2,1-5H3,(H,50,51) |
InChI Key |
HLYBYKZKEKHGKK-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)C)O)O)O)OP(=O)(O)OC5C(OC(C(C5O)O)OC)CO |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)C)O)O)O)OP(=O)(O)OC5C(OC(C(C5O)O)OC)CO |
Key on ui other cas no. |
68130-14-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



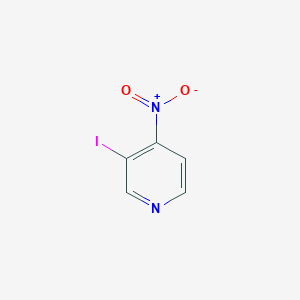
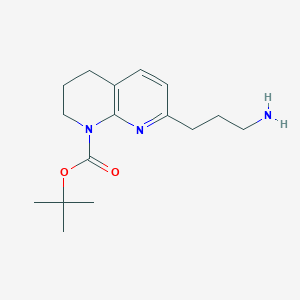


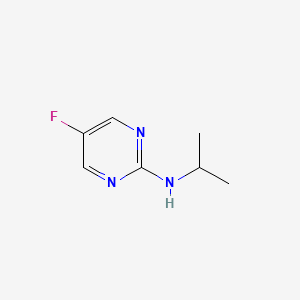
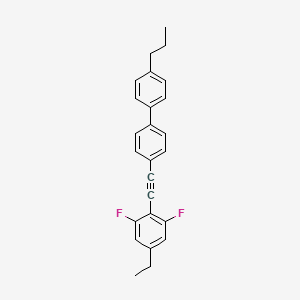
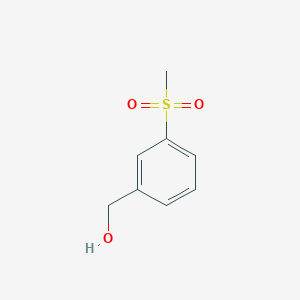
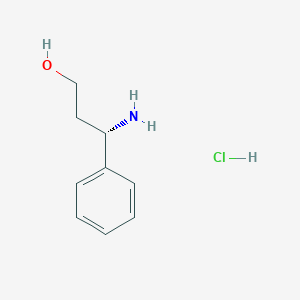
![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
